molecular formula C17H13ClO4S B14369637 5-(4-Chlorophenyl)-2,3-dihydro-1lambda~6~-benzothiocine-1,1,4,6(5H)-tetrone CAS No. 91126-22-6

5-(4-Chlorophenyl)-2,3-dihydro-1lambda~6~-benzothiocine-1,1,4,6(5H)-tetrone

Cat. No.: B14369637
CAS No.: 91126-22-6
M. Wt: 348.8 g/mol
InChI Key: FERCIRKQCVULBP-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2,3-dihydro-1lambda~6~-benzothiocine-1,1,4,6(5H)-tetrone is a heterocyclic compound that contains a benzothiocine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-2,3-dihydro-1lambda~6~-benzothiocine-1,1,4,6(5H)-tetrone typically involves the reaction of 4-chlorobenzaldehyde with a suitable thiocine precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the cyclization process. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-2,3-dihydro-1lambda~6~-benzothiocine-1,1,4,6(5H)-tetrone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nitration using nitric acid and sulfuric acid mixture.

Major Products Formed

Scientific Research Applications

5-(4-Chlorophenyl)-2,3-dihydro-1lambda~6~-benzothiocine-1,1,4,6(5H)-tetrone has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-2,3-dihydro-1lambda~6~-benzothiocine-1,1,4,6(5H)-tetrone involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors to modulate signal transduction pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-3-(coumarin-3-yl)-1H-pyrazole
  • 5-(4-Chlorophenyl)-3-(coumarin-3-yl)isoxazole

Uniqueness

Compared to similar compounds, 5-(4-Chlorophenyl)-2,3-dihydro-1lambda~6~-benzothiocine-1,1,4,6(5H)-tetrone exhibits unique structural features that contribute to its distinct chemical reactivity and biological activity. The presence of the benzothiocine core imparts specific electronic and steric properties that influence its interaction with molecular targets .

Properties

CAS No.

91126-22-6

Molecular Formula

C17H13ClO4S

Molecular Weight

348.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-1,1-dioxo-2,3-dihydro-1λ6-benzothiocine-4,6-dione

InChI

InChI=1S/C17H13ClO4S/c18-12-7-5-11(6-8-12)16-14(19)9-10-23(21,22)15-4-2-1-3-13(15)17(16)20/h1-8,16H,9-10H2

InChI Key

FERCIRKQCVULBP-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C2=CC=CC=C2C(=O)C(C1=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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